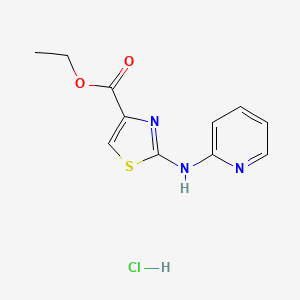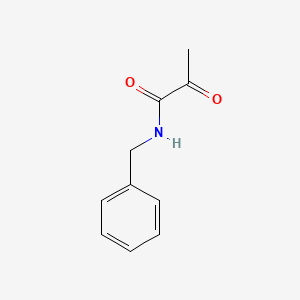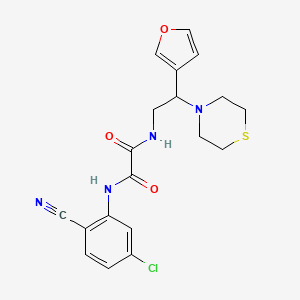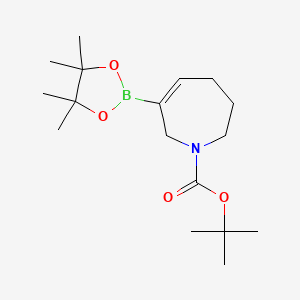![molecular formula C13H17NO B2568148 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol CAS No. 2224215-41-0](/img/structure/B2568148.png)
2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol, also known as MPMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been shown to have a range of biochemical and physiological effects in the body. In animal studies, 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been shown to reduce inflammation, pain, and tumor growth. It has also been shown to have a protective effect on the liver and kidneys. In plant studies, 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been shown to enhance plant growth and improve resistance to pests and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol in lab experiments is its high purity and stability. 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol. One area of interest is its potential use as an antiviral and antibacterial agent, particularly in the context of emerging infectious diseases. Another area of interest is its potential use in cancer treatment, either alone or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol and its potential applications in various fields.
Synthesemethoden
2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol is synthesized by reacting 2,6-dimethyl-4-nitrophenol with propargylamine in the presence of a reducing agent. The resulting compound is then treated with methyl iodide to obtain 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol. This synthesis method has been optimized to produce high yields of 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol with high purity.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use as an antiviral and antibacterial agent. In agriculture, 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been studied for its ability to enhance plant growth and protect crops from pests and diseases. In environmental science, 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been investigated for its potential use as a water treatment agent.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-5-6-14(4)9-12-7-10(2)13(15)11(3)8-12/h1,7-8,15H,6,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORUDRWSVLCGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN(C)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Methoxy-4-nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2568067.png)
![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2568068.png)





![[3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride](/img/structure/B2568077.png)

![N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2568080.png)
![1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2568081.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568082.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2568087.png)
![(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid](/img/structure/B2568088.png)